Oxyde de cyclohexyldiphénylphosphine

Vue d'ensemble

Description

Cyclohexyldiphenylphosphine oxide is an organic compound with the molecular formula C18H21OP and a molecular weight of 284.33 g/mol . It is a white crystalline solid that is stable at room temperature . This compound is known for its good catalytic performance and is widely used in organic synthesis .

Applications De Recherche Scientifique

Cyclohexyldiphenylphosphine oxide has a wide range of applications in scientific research:

Biology: Its derivatives have been explored for their potential in biological applications, although specific examples are limited.

Medicine: While not directly used in medicine, its role as a catalyst in synthesizing pharmaceutical intermediates is noteworthy.

Méthodes De Préparation

The synthesis of cyclohexyldiphenylphosphine oxide involves several methods. One common approach is the base-mediated cyclization of 2-alkynylphenylphosphine oxides to form benzo[b]phosphole oxides. Another method involves the reaction of (1,4-cyclohexadien-3-yl)phosphine oxides with secondary phosphine oxides, resulting in Michael-type addition products. Industrial production methods typically involve similar synthetic routes but on a larger scale to meet commercial demands.

Analyse Des Réactions Chimiques

Cyclohexyldiphenylphosphine oxide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include visible light for photocatalysis and specific catalysts for annulation reactions. Major products formed from these reactions include oxygenated products such as 1,6-hexanedial and cyclohexene oxide.

Mécanisme D'action

The mechanism by which cyclohexyldiphenylphosphine oxide exerts its effects is primarily through its role as a catalyst. It facilitates various chemical reactions by lowering the activation energy and providing a suitable environment for the reaction to occur. The molecular targets and pathways involved depend on the specific reaction it is catalyzing.

Comparaison Avec Des Composés Similaires

Cyclohexyldiphenylphosphine oxide can be compared with other similar compounds such as:

Cyclohexyldiphenylphosphine: This compound is commonly used as a ligand in coordination chemistry and organometallic synthesis.

Tricyclohexylphosphine oxide: Known for its structural flexibility and coordination capabilities, it is used in similar catalytic applications.

Cyclohexyldiphenylphosphine oxide is unique due to its specific catalytic properties and its ability to facilitate complex organic transformations, making it a valuable compound in various fields of research and industry.

Activité Biologique

Cyclohexyldiphenylphosphine oxide (CDPPO) is a phosphine oxide compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its unique biological activities. This article explores the biological activity of CDPPO, including its mechanisms of action, applications in biochemical research, and relevant case studies.

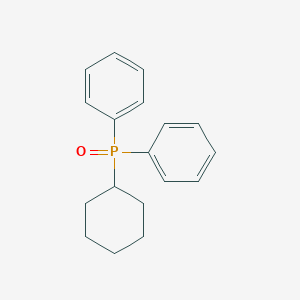

CDPPO is characterized by the presence of a cyclohexyl group attached to a diphenylphosphine oxide moiety. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

- Bioorthogonal Chemistry : CDPPO is utilized in bioorthogonal reactions, particularly in the Staudinger ligation, which allows for selective tagging of biomolecules. This reaction is notable for its high chemoselectivity and compatibility with various functional groups, making it suitable for use in live cells .

- Potassium Channel Blockade : Recent studies have indicated that derivatives of phosphine oxides, including CDPPO, can act as blockers of potassium channels such as KV1.5 and IKur. These channels are crucial for cardiac action potentials. For instance, DPO-1, a related compound, has shown an IC50 value of 0.31 μM for rKV1.5 channels, suggesting that CDPPO may exhibit similar biological effects .

- Reactivity with Biomolecules : The phosphine oxide functionality allows CDPPO to participate in various chemical transformations that can modify biomolecules, enhancing their therapeutic potential .

Applications in Biochemical Research

CDPPO has been employed in several biochemical applications due to its ability to selectively interact with biological molecules:

- Tagging Biomolecules : The ability of CDPPO to react with azide-functionalized biomolecules facilitates the study of protein interactions and dynamics within living cells.

- Catalysis : CDPPO has been used as a ligand in palladium-catalyzed reactions, demonstrating high reactivity under standard conditions .

Table 1: Summary of Biological Activities of Cyclohexyldiphenylphosphine Oxide

Case Study: Potassium Channel Inhibition

In a study examining the effects of phosphine oxides on cardiac myocytes, it was found that compounds similar to CDPPO significantly increased action potential duration by blocking IKur currents. This suggests potential therapeutic applications in treating atrial fibrillation by stabilizing cardiac electrical activity .

Case Study: Bioorthogonal Applications

Research highlighted the effectiveness of CDPPO in facilitating bioorthogonal labeling strategies within live cells. By utilizing CDPPO in conjunction with azide-functionalized probes, researchers successfully tracked protein interactions in real-time, showcasing its utility in cellular biology .

Propriétés

IUPAC Name |

[cyclohexyl(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21OP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVUZKQDJNUMKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50160002 | |

| Record name | Cyclohexyldiphenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13689-20-8 | |

| Record name | Cyclohexyldiphenylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13689-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyldiphenylphosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013689208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyldiphenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyldiphenylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does cyclohexyldiphenylphosphine oxide interact with uranyl ions, and what are the downstream effects of this interaction?

A1: Cyclohexyldiphenylphosphine oxide (OPCyPh2) acts as a ligand, coordinating with uranyl ions (UO22+) to form a four-fold homoleptic complex, [UO2(OPCyPh2)4]2+. [] This complex exhibits a highly symmetric structure stabilized by intramolecular π-π stacking interactions between the phenyl groups of neighboring OPCyPh2 molecules in the equatorial plane of UO22+. [] This unique coordination environment significantly suppresses the lability of UO22+, making ligand exchange reactions remarkably slow. [] Interestingly, [UO2(OPCyPh2)4]2+ can act as a photocatalyst for the oxygenation of cyclohexene under blue light irradiation. [] Upon excitation, the complex abstracts a hydrogen atom from cyclohexene, generating a cyclohexene radical and a U(V) intermediate. [] This initiates a cascade of reactions leading to the formation of oxygenated products like 1,6-hexanedial, cyclohexene oxide, 2-cyclohexen-1-one, and 2-cyclohexen-1-ol. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.